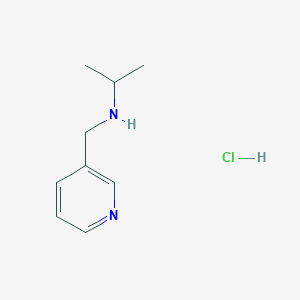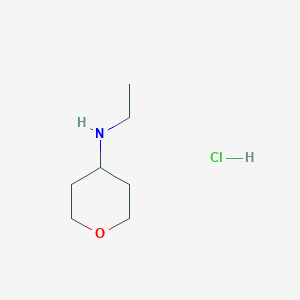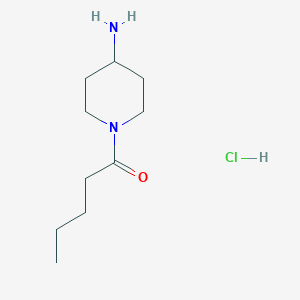![molecular formula C13H22ClNO3 B3086289 (Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158632-50-8](/img/structure/B3086289.png)
(Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride
描述
(Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride: is a chemical compound with a complex structure that includes a propan-2-yl group, a 2,4,5-trimethoxyphenyl group, and an amine group, all linked together and stabilized as a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride typically involves multiple steps, starting with the preparation of the core phenyl structure. The phenyl group is first functionalized with methoxy groups at the 2, 4, and 5 positions. This is followed by the introduction of the propan-2-yl group and the amine group. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure purity and yield. Large reactors and continuous flow processes might be employed to handle the increased volume of reagents and products. Quality control measures, such as chromatography and spectroscopy, would be used to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The amine group can be reduced to form secondary or tertiary amines.
Substitution: : The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction: : Secondary and tertiary amines.
Substitution: : Halogenated phenyl derivatives, alkylated phenyl derivatives.
科学研究应用
(Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride: has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: : Use in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which (Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a ligand, it may bind to specific receptors or enzymes, altering their activity and leading to downstream effects. The exact mechanism would need to be determined through experimental studies.
相似化合物的比较
(Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride: can be compared to other similar compounds, such as:
N-propan-2-yl-1-(2,4,6-trimethylphenoxy)propan-2-amine hydrochloride: : Similar structure but with different substituents on the phenyl ring.
1-(2,4,5-trimethoxyphenyl)propan-2-one: : Similar core structure but lacking the amine group.
This compound .
属性
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-9(2)14-8-10-6-12(16-4)13(17-5)7-11(10)15-3;/h6-7,9,14H,8H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQKNVXEBURFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086213.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B3086220.png)
![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086228.png)
![(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086229.png)
![Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086237.png)
![(butan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3086241.png)
amine hydrochloride](/img/structure/B3086253.png)
![({[1,1'-biphenyl]-4-yl}methyl)(propyl)amine hydrochloride](/img/structure/B3086262.png)




amine hydrochloride](/img/structure/B3086298.png)
![(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086302.png)
